molecular formula C19H23Cl2N3O2S B8102235 (Z)-N-(1-(4-aminophenethyl)piperidin-2-ylidene)-4-chlorobenzenesulfonamide,monohydrochloride

(Z)-N-(1-(4-aminophenethyl)piperidin-2-ylidene)-4-chlorobenzenesulfonamide,monohydrochloride

Cat. No.: B8102235
M. Wt: 428.4 g/mol
InChI Key: JLZRQYQKULQDMP-GXTSIBQPSA-N
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Description

(Z)-N-(1-(4-aminophenethyl)piperidin-2-ylidene)-4-chlorobenzenesulfonamide, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a chlorobenzenesulfonamide group, and an aminophenethyl moiety, making it a molecule of interest for researchers.

Properties

IUPAC Name

(NZ)-N-[1-[2-(4-aminophenyl)ethyl]piperidin-2-ylidene]-4-chlorobenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S.ClH/c20-16-6-10-18(11-7-16)26(24,25)22-19-3-1-2-13-23(19)14-12-15-4-8-17(21)9-5-15;/h4-11H,1-3,12-14,21H2;1H/b22-19-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZRQYQKULQDMP-GXTSIBQPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/C1)CCC3=CC=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-(4-aminophenethyl)piperidin-2-ylidene)-4-chlorobenzenesulfonamide, monohydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminophenethyl Group: The aminophenethyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Chlorobenzenesulfonamide Group: This step involves the reaction of the intermediate compound with 4-chlorobenzenesulfonyl chloride under basic conditions.

    Formation of the Final Compound: The final step involves the formation of the (Z)-isomer through a selective reaction, followed by the addition of hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenethyl group.

    Reduction: Reduction reactions can occur at the piperidine ring or the sulfonamide group.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound has potential medicinal applications due to its structural features. It may be investigated for its pharmacological properties, including its ability to interact with specific receptors or enzymes.

Industry

In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(1-(4-aminophenethyl)piperidin-2-ylidene)-4-chlorobenzenesulfonamide, monohydrochloride involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(4-aminophenethyl)piperidin-2-ylidene)-4-chlorobenzenesulfonamide: Lacks the (Z)-isomer configuration.

    N-(1-(4-aminophenethyl)piperidin-2-ylidene)-benzenesulfonamide: Lacks the chlorine atom on the benzene ring.

    N-(1-(4-aminophenethyl)piperidin-2-ylidene)-4-methylbenzenesulfonamide: Has a methyl group instead of a chlorine atom.

Uniqueness

The uniqueness of (Z)-N-(1-(4-aminophenethyl)piperidin-2-ylidene)-4-chlorobenzenesulfonamide, monohydrochloride lies in its specific (Z)-isomer configuration and the presence of the chlorobenzenesulfonamide group. These features contribute to its distinct chemical and biological properties, making it a compound of interest for various applications.

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